(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one
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Overview
Description
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydropyrrolo ring fused to a quinoxaline core. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aryl cyclopropanes and quinoxalinones, which undergo ring opening and cyclization reactions mediated by visible light . This catalyst-free methodology is operationally simple and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize standard laboratory reagents and conditions that can be easily adapted for large-scale production. The use of visible light-mediated reactions is particularly advantageous due to its green and efficient approach .
Chemical Reactions Analysis
Types of Reactions
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells . Additionally, its fluorine atom enhances its binding affinity to target proteins, increasing its biological activity.
Comparison with Similar Compounds
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Indolo[2,3-b]quinoxaline: Exhibits cytotoxic properties and is used in cancer research.
Pyrrolo[1,2-a]quinoxaline: Studied for its antineoplastic activity.
The uniqueness of this compound lies in its fluorine atom, which enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11FN2O |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
(3aS)-8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1 |
InChI Key |
NVXLBCNIHBTWCG-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)F |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F |
Origin of Product |
United States |
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